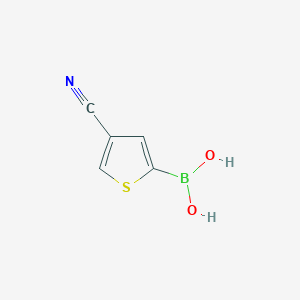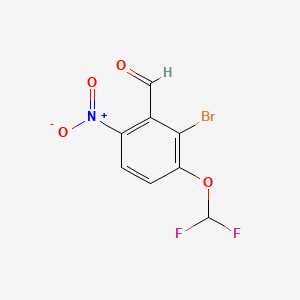
2-Bromo-3-(difluoromethoxy)-6-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(difluoromethoxy)-6-nitrobenzaldehyde is a chemical compound with the molecular formula C8H4BrF2NO4 It is a derivative of benzaldehyde, featuring bromine, difluoromethoxy, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(difluoromethoxy)-6-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 3-(difluoromethoxy)-6-nitrobenzaldehyde using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature carefully monitored to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Major Products Formed:
Oxidation: 2-Bromo-3-(difluoromethoxy)-6-nitrobenzoic acid.
Reduction: 2-Bromo-3-(difluoromethoxy)-6-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
2-Bromo-3-(difluoromethoxy)-6-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-Bromo-3-(difluoromethoxy)-6-nitrobenzaldehyde exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
2-Bromo-3-(difluoromethoxy)-6-iodopyridine: Similar in structure but contains an iodine atom instead of a nitro group.
2-Bromo-3-(difluoromethoxy)-6-aminobenzaldehyde: Formed by the reduction of the nitro group to an amine.
2-Bromo-3-(difluoromethoxy)-6-nitrobenzoic acid: Formed by the oxidation of the aldehyde group to a carboxylic acid.
Uniqueness: 2-Bromo-3-(difluoromethoxy)-6-nitrobenzaldehyde is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity patterns and potential applications. The difluoromethoxy group further enhances its chemical properties, making it a valuable compound in synthetic organic chemistry and various research fields.
特性
分子式 |
C8H4BrF2NO4 |
|---|---|
分子量 |
296.02 g/mol |
IUPAC名 |
2-bromo-3-(difluoromethoxy)-6-nitrobenzaldehyde |
InChI |
InChI=1S/C8H4BrF2NO4/c9-7-4(3-13)5(12(14)15)1-2-6(7)16-8(10)11/h1-3,8H |
InChIキー |
WALPCPXUSVJMAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C=O)Br)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


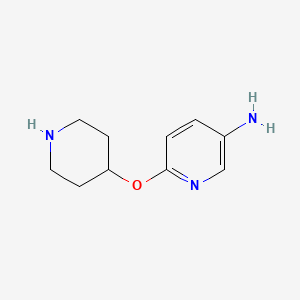
![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B13463858.png)
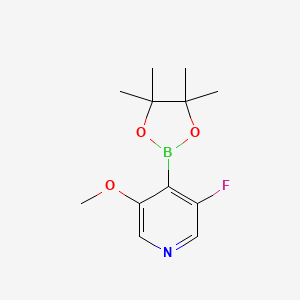
![[2-(Methoxymethyl)oxolan-2-yl]methanethiol](/img/structure/B13463872.png)
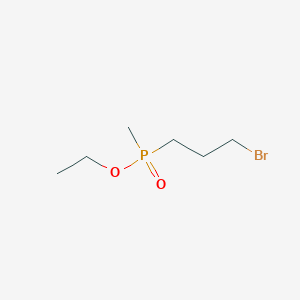
![tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate](/img/structure/B13463888.png)

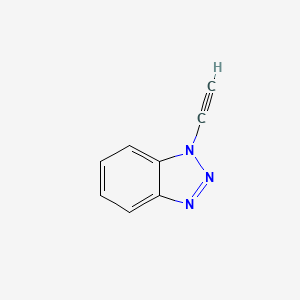
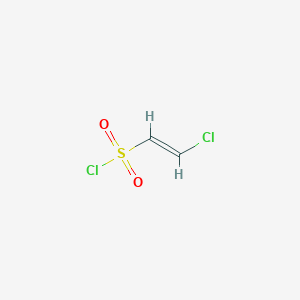
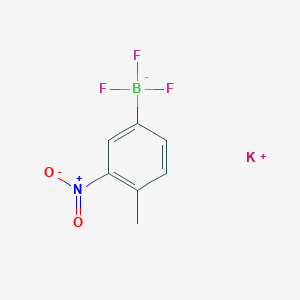
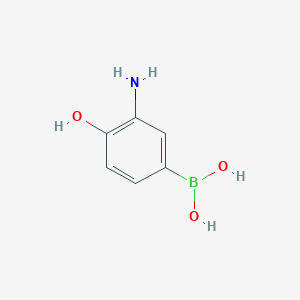
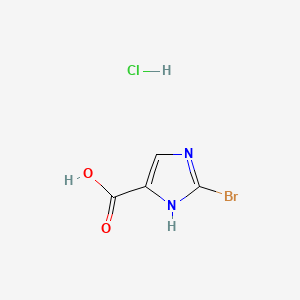
![3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B13463935.png)
